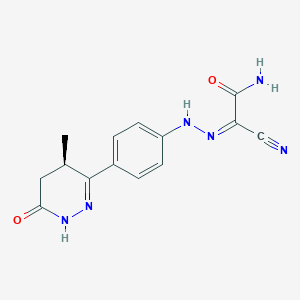
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is a complex carbohydrate derivative. It is widely used in the biomedical industry due to its potential therapeutic effects against various diseases, including cancer and inflammation. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond.
Preparation Methods
The synthesis of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves multiple steps. The general synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like acetone, dichloromethane, ethyl acetate, and methanol. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency.
Chemical Reactions Analysis
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is extensively employed in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study carbohydrate metabolism and glycosylation pathways. Additionally, it serves as a vital compound for discerning carbohydrate modification and studying ailments hinged upon carbohydrate metabolism.
Mechanism of Action
The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying carbohydrate metabolism and glycosylation pathways, which are crucial in various biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzyl 2-Deoxy-2-phthalimido-4-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside is unique due to its specific structure and functional groups. Similar compounds include:
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C35H33NO6 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[(2R,3R,4S,6S)-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H33NO6/c37-33-29-18-10-11-19-30(29)34(38)36(33)32-31(40-22-26-14-6-2-7-15-26)20-28(24-39-21-25-12-4-1-5-13-25)42-35(32)41-23-27-16-8-3-9-17-27/h1-19,28,31-32,35H,20-24H2/t28-,31-,32+,35+/m0/s1 |
InChI Key |
SRENHNTZHHIUHN-DMKWBFBASA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6 |
Canonical SMILES |
C1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)COCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


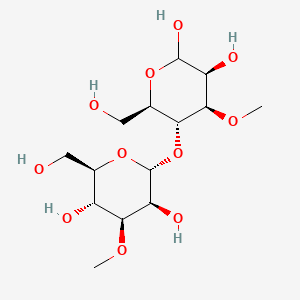
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)



![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
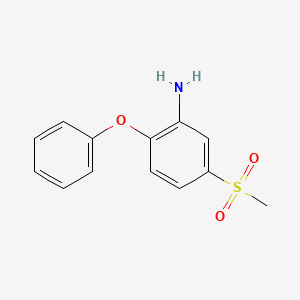
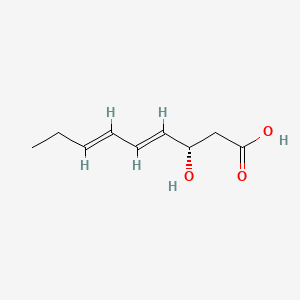

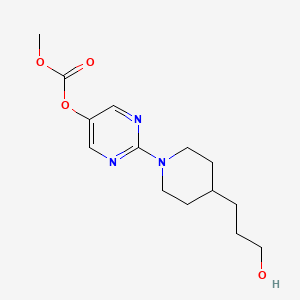
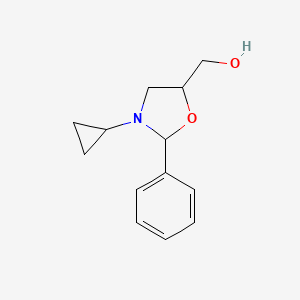
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
